![molecular formula C11H10N2OS B2862165 1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide CAS No. 2169310-98-7](/img/structure/B2862165.png)
1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide (THITO) is a novel organic compound with a wide range of applications in scientific research. This compound has shown potential in various areas, such as drug discovery, organic synthesis, and material science.
Scientific Research Applications
Cross-Coupling Building Blocks
This compound serves as a versatile building block in cross-coupling reactions, which are pivotal in creating complex organic molecules. Its structure allows for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives. These derivatives can be further utilized in the development of pharmaceuticals and agrochemicals .
Synthesis of Three-Dimensional Heterocycles
The three-dimensional heterocyclic structure of this compound makes it an important precursor in the synthesis of new heterocyclic compounds. These structures are often found in biologically active molecules and can lead to the discovery of novel therapeutic agents .
Material Science Applications
Due to its unique electronic properties, this compound has potential applications in material science, particularly in the development of organic semiconductors and conductive materials. Its ability to undergo various chemical transformations could lead to materials with desirable electrical properties .
Biological Activity Studies
Compounds containing the thiophene moiety, like this one, are known to exhibit a range of biological activities. Research into this compound could uncover potential antibacterial, antifungal, or anticancer properties, contributing to the field of medicinal chemistry .
Chemical Synthesis Optimization
The compound’s stability and reactivity profile make it an excellent candidate for studying reaction mechanisms and optimizing chemical synthesis processes. It can help in refining synthetic routes to increase yields and reduce by-products .
Analytical Chemistry Reference Material
As a compound with well-defined physical and chemical properties, it can be used as a reference material in analytical chemistry. It aids in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Environmental Chemistry
The compound’s interaction with various environmental factors can be studied to understand its degradation pathways and environmental impact. This knowledge is crucial for assessing the ecological risks associated with the use of related chemicals .
Photophysical Property Exploration
The compound’s photophysical properties, such as fluorescence and phosphorescence, can be explored for potential applications in optical devices, sensors, and imaging technologies. Its ability to absorb and emit light at specific wavelengths makes it valuable for such applications .
properties
IUPAC Name |
6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-7-8-3-4-10-9(6-8)11-2-1-5-15(11,14)13-10/h3-4,6,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDSMNPOPGJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC(=C3)C#N)N=S2(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.